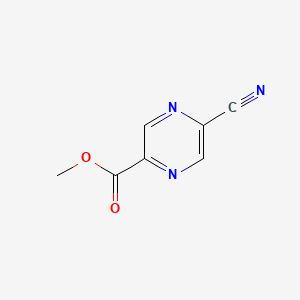

Methyl 5-cyanopyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyanopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJBPQGVYKLSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyrazine Derivatives in Organic Synthesis

Pyrazine (B50134) is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in the field of organic chemistry and is prevalent in a wide array of natural products and synthetic molecules. nih.gov The pyrazine core is considered a versatile scaffold, lending itself to diverse chemical modifications and applications, ranging from medicinal chemistry to materials science. nih.govnist.gov

Pyrazine derivatives are recognized for their significant biological activities, which include anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnist.gov Several clinically important drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the diuretic amiloride, feature a pyrazine ring, highlighting the scaffold's value in drug discovery. wikidata.org The utility of these derivatives is enhanced by their capacity to engage in various chemical transformations, including C-H functionalization and established cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which allow for the construction of complex molecular architectures. nih.govwikidata.org

Significance of Methyl 5 Cyanopyrazine 2 Carboxylate As a Synthetic Intermediate

While direct and extensive research literature detailing the specific applications of Methyl 5-cyanopyrazine-2-carboxylate is not prominent, its chemical structure—a pyrazine (B50134) ring substituted with both a cyano group and a methyl ester—suggests considerable potential as a versatile synthetic intermediate. The strategic placement of these two distinct functional groups allows for a range of selective chemical transformations.

The cyano group (-C≡N) is a valuable functional handle in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing multiple pathways for molecular elaboration. The methyl ester group (-COOCH₃) is also highly useful; it can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides, hydrazides, or other esters.

The significance of such a scaffold can be inferred from closely related and well-studied pyrazine derivatives. For instance, 5-methylpyrazine-2-carboxylic acid is a crucial intermediate in the synthesis of the antidiabetic drug Glipizide and the antihyperlipidemic agent Acipimox. technoarete.orggoogle.com Similarly, the hydrolysis of related esters like methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid is a key step in building more complex pharmaceutical building blocks. google.com The dual functionality of this compound positions it as a potentially valuable building block for creating diverse libraries of compounds for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of the Related Compound 2-Cyanopyrazine (Data for the specific title compound is not readily available; properties of a structurally related compound are provided for context.)

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃ | nist.gov |

| Molecular Weight | 105.10 g/mol | nist.gov |

| CAS Number | 19847-12-2 | nist.gov |

| Appearance | Colorless to light yellow liquid | chemimpex.com |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃N₃ | nist.gov |

| Molecular Weight | 105.10 g/mol | nist.gov |

| CAS Number | 19847-12-2 | nist.gov |

| Appearance | Colorless to light yellow liquid | chemimpex.com |

Overview of Current Research Landscape and Emerging Directions

The current research landscape for pyrazine (B50134) chemistry is vibrant and expanding. A significant focus remains on the development of novel bioactive compounds, with many studies dedicated to synthesizing pyrazine-containing molecules and evaluating their therapeutic potential. nist.gov The modification of natural products with pyrazine moieties to enhance pharmacological activity is an area of growing interest. nist.gov

Furthermore, pyrazine derivatives are gaining traction in materials science, particularly in the field of optoelectronics. Their inherent charge transfer properties make them suitable components for organic light-emitting diodes (OLEDs) and solar cells. chemeo.com Research is focused on creating new π-conjugated materials incorporating the pyrazine unit to fine-tune their electronic and physical properties. chemeo.com

While specific research programs centered on Methyl 5-cyanopyrazine-2-carboxylate are not widely documented, its structure aligns perfectly with these emerging directions. As a difunctional building block, it could serve as a key component in the synthesis of novel ligands for metal complexes, advanced polymers, or as a core scaffold for new classes of medicinal agents. The future direction for compounds of this type will likely involve their incorporation into complex target molecules for biological evaluation or materials testing.

Scope and Objectives of the Academic Investigation

Historical Development of Pyrazine Carboxylate Synthesis

The synthesis of pyrazine derivatives is built upon a rich history of organic chemistry, with several foundational methods paving the way for the creation of complex structures like this compound. The first recorded synthesis of a pyrazine compound was that of tetraphenylpyrazine by Laurent in 1855. e-bookshelf.de However, more systematic and versatile methods emerged in the late 19th century.

Two of the most significant early contributions are the Staedel–Rugheimer and Gutknecht pyrazine syntheses. researchgate.netwikipedia.org The Staedel–Rugheimer synthesis, developed in 1876, involves the reaction of an α-haloketone with ammonia (B1221849) to form an α-aminoketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine. researchgate.netwikipedia.orgwikipedia.org A few years later, in 1879, Hermann Gutknecht introduced a variation where α-amino ketones are generated via the reduction of α-oximino ketones. drugfuture.comwikipedia.org These α-amino ketones then self-condense to form a dihydropyrazine, which is oxidized to the final pyrazine product. drugfuture.comyoutube.com

These classical methods, which rely on the cyclization of acyclic precursors, established the fundamental principles for constructing the pyrazine ring, a core component of the target molecule.

Table 1: Pioneering Pyrazine Syntheses

Synthesis Name Year Description

Laurent's Synthesis 1855 First recorded synthesis of a pyrazine, specifically tetraphenylpyrazine, via dry distillation of an α-phenyl-α-(benzylideneamino)acetonitrile derivative. e-bookshelf.de

Staedel–Rugheimer Synthesis 1876 Reacts 2-chloroacetophenone (B165298) with ammonia to produce an amino ketone, which is then condensed and oxidized to form a pyrazine. researchgate.netwikipedia.org

Gutknecht Synthesis 1879 Involves the self-condensation of α-amino ketones, typically synthesized by the reduction of α-oximino ketones, followed by oxidation to yield pyrazines. drugfuture.comwikipedia.org

Direct Esterification Approaches to this compound

Direct esterification is a primary method for synthesizing this compound, starting from its corresponding carboxylic acid, 5-cyanopyrazine-2-carboxylic acid. This approach focuses on the single transformation of the carboxyl group into a methyl ester.

The most common method is the Fischer esterification, where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use a large excess of the alcohol. masterorganicchemistry.comlibretexts.org

For substrates that may be sensitive to strong acids and high temperatures, milder methods are available. One such alternative involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the reaction.

Multi-step Synthetic Routes from Simpler Feedstocks

The synthesis of this compound is often accomplished through multi-step sequences that begin with more readily available starting materials. These routes typically involve the initial construction and functionalization of the pyrazine ring to create the key intermediate, 5-cyanopyrazine-2-carboxylic acid, which is then esterified.

Synthesis of 5-Cyanopyrazine-2-carboxylic Acid Precursors

Alternative routes might start with a different functional group that can be converted to the carboxylic acid. For example, a patent describes the synthesis of 5-methylpyrazine-2-carboxylic acid starting from 2-methyl-5-hydroxymethylpyrazine, which is oxidized using nitric acid with a vanadium-based catalyst. google.com A similar strategy could be adapted where the methyl group is replaced by a cyano group.

Esterification of 5-Cyanopyrazine-2-carboxylic Acid

Once the 5-cyanopyrazine-2-carboxylic acid precursor has been synthesized, the final step is its esterification to yield this compound. As discussed previously, the Fischer-Speier esterification is a standard choice. masterorganicchemistry.comlibretexts.org In a typical procedure, the carboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid. chemicalbook.comresearchgate.net

For laboratory-scale synthesis or for sensitive substrates, other reagents can be employed. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) first converts it to the more reactive acyl chloride. This intermediate can then readily react with methanol to form the ester. Another mild and efficient method is the use of diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane, which rapidly converts carboxylic acids to their methyl esters at room temperature.

Table 2: Comparison of Esterification Methods

Method Reagents Typical Conditions Key Features

Fischer Esterification Methanol, H₂SO₄ (catalyst) Heating/reflux Reversible, requires excess alcohol or water removal for high yield. masterorganicchemistry.comlibretexts.org

Acyl Chloride Formation

Diazomethane/TMS-Diazomethane CH₂N₂ or (CH₃)₃SiCHN₂ Room temperature High yielding and fast, but diazomethane is toxic and explosive.

Key Reaction Conditions and Catalytic Systems

The efficiency of these synthetic steps is highly dependent on the chosen reaction conditions and catalysts. In the synthesis of pyrazine rings, condensation reactions are fundamental, often catalyzed by acids or bases. researchgate.net For functional group manipulations, transition metal catalysis plays a significant role. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce substituents onto the pyrazine ring. semanticscholar.org

In the esterification step, the choice of catalyst is crucial. While strong mineral acids like H₂SO₄ are common for Fischer esterification, solid acid catalysts like sulfated zirconia or ion-exchange resins (e.g., Amberlyst 15) are also effective and offer the advantage of easier separation from the reaction mixture. chemicalbook.comresearchgate.net For ammoxidation reactions to introduce a cyano group, V/P/Mo-based catalysts on supports like alumina (B75360) are used in industrial gas-phase processes. google.com

Table 3: Catalytic Systems in Pyrazine Synthesis and Functionalization

Catalyst System Reaction Type Example Application

H₂SO₄ / TsOH Fischer Esterification Esterification of pyrazine carboxylic acids with alcohols. masterorganicchemistry.com

Amberlyst 15 Heterogeneous Esterification Esterification of 5-methylpyrazinecarboxylic acid with methanol. chemicalbook.com

V/P/Mo on Al₂O₃ Gas-Phase Ammoxidation Synthesis of 2-cyanopyrazine from 2-methylpyrazine. google.com

Palladium Catalysts (e.g., Pd(PPh₃)₄) Suzuki Cross-Coupling Arylation of halogenated pyrazine derivatives. semanticscholar.org

Regioselective Synthesis Strategies

Achieving the correct 2,5-substitution pattern on the pyrazine ring is a significant challenge due to the potential for forming other isomers (e.g., 2,3- or 2,6-disubstituted pyrazines). Regioselective synthesis strategies are therefore essential.

One approach is to start with a pre-functionalized, non-symmetrical building block that directs the cyclization reaction. For instance, the condensation of 1,2-diamines with unsymmetrical 1,2-dicarbonyl compounds can lead to specific isomers, although mixtures are common. researchgate.net

A more controlled method involves the stepwise functionalization of the pyrazine ring. For example, one could start with pyrazine itself and introduce the first functional group. The electronic nature of this first substituent (electron-donating or electron-withdrawing) will then direct the position of the second incoming group. However, direct functionalization of the electron-deficient pyrazine ring can be difficult. A modern approach involves using a temporary blocking group to direct a reaction to a specific site. For example, a method developed for pyridines uses a maleate-derived blocking group to achieve selective C-4 functionalization, a strategy that could potentially be adapted for pyrazine systems. nih.gov Such strategies allow for the precise construction of the desired 2,5-disubstituted pattern, which is crucial for the unambiguous synthesis of this compound.

Table 4: List of Compound Names

Compound Name

This compound 5-Cyanopyrazine-2-carboxylic acid Tetraphenylpyrazine 2-Chloroacetophenone Dihydropyrazine Methanol Sulfuric acid Tosic acid Dicyclohexylcarbodiimide (DCC) 4-Dimethylaminopyridine (DMAP) 2-Methyl-5-cyanopyrazine 2-Cyanopyrazine Diaminomaleonitrile Pyruvic aldehyde 2-Methyl-5-hydroxymethylpyrazine Nitric acid Thionyl chloride Diazomethane Trimethylsilyldiazomethane Sulfated zirconia Amberlyst 15 Alumina Pyridine

An exploration of advanced synthetic strategies for the chemical compound this compound reveals a landscape rich with innovative and efficient methodologies. This article delves into the modern techniques and process optimization strategies that are redefining the synthesis of this important pyrazine derivative and its precursors. By focusing on green chemistry, flow processing, and energy-assisted methods, researchers are paving the way for more sustainable and effective production pathways.

Theoretical and Computational Studies of Methyl 5 Cyanopyrazine 2 Carboxylate

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules. nih.gov For Methyl 5-cyanopyrazine-2-carboxylate, MD simulations can reveal its dynamics in solution, including how it interacts with solvent molecules and its conformational preferences.

Solvent Effects and Solvation Dynamics

MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. This allows for the study of how the solvent structure is perturbed by the solute and how the solvent, in turn, influences the solute's properties.

Methodology: An MD simulation is set up by placing a single molecule of this compound in a box of explicit solvent molecules (e.g., water, methanol). A force field is used to describe the inter- and intramolecular forces. The system is then allowed to evolve over time by integrating Newton's equations of motion. Analysis of the resulting trajectory provides information on the solvation structure and dynamics.

Expected Findings: The polar nature of the cyano and ester groups is expected to lead to strong interactions with polar solvents. Radial distribution functions (RDFs) calculated from the MD trajectory would reveal the preferred locations of solvent molecules around the solute. For example, in an aqueous solution, water molecules are expected to form hydrogen bonds with the nitrogen atom of the cyano group and the oxygen atoms of the ester group. The dynamics of these interactions, such as the residence time of solvent molecules in the first solvation shell, can also be quantified.

Conformational Landscapes in Solution

While this compound has limited conformational flexibility, the orientation of the methyl ester group relative to the pyrazine (B50134) ring can be explored using MD simulations.

Methodology: Long-timescale MD simulations in a chosen solvent can be used to sample the conformational space of the molecule. The dihedral angle between the pyrazine ring and the ester group can be monitored throughout the simulation to identify the most stable conformations and the energy barriers between them.

Expected Findings: Due to steric hindrance and electronic effects, the ester group is likely to have a preferred orientation relative to the pyrazine ring. The simulations would likely show that the molecule predominantly exists in a planar or near-planar conformation to maximize conjugation. The distribution of the dihedral angle would reveal the probability of finding the molecule in different rotational states, providing insight into its conformational landscape in solution.

Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the macroscopic properties. MD simulations can be used to study these interactions.

Methodology: A simulation box containing multiple molecules of this compound is constructed. The simulation is then run to observe how the molecules arrange themselves and interact with each other.

Nonlinear Optical (NLO) Properties Prediction and Analysis

The exploration of organic molecules for applications in nonlinear optics (NLO) is a burgeoning field of research, driven by the potential for developing advanced materials for technologies such as optical switching, data storage, and frequency conversion. Pyrazine derivatives, in particular, have garnered attention due to their inherent asymmetry and the tunability of their electronic properties through substituent modification. Computational chemistry provides a powerful tool for the theoretical prediction and analysis of the NLO properties of molecules like this compound, offering insights into their potential as NLO materials.

The NLO response of a molecule is fundamentally related to its hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting these values. For a molecule like this compound, a computational approach would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is usually achieved using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p).

Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface.

Hyperpolarizability Calculation: With the optimized geometry, the first hyperpolarizability components are calculated. The total first hyperpolarizability (β₀) can be determined from the individual tensor components.

While specific calculated hyperpolarizability values for this compound are not available in the reviewed literature, a hypothetical set of values is presented in Table 1 for illustrative purposes. These values are representative of what might be expected for a small organic molecule with donor-acceptor characteristics.

| Component | Value (a.u.) |

|---|---|

| β_xxx | -250.7 |

| β_xxy | -35.2 |

| β_xyy | -40.8 |

| β_yyy | -15.6 |

| β_xxz | -2.5 |

| β_xyz | -1.1 |

| β_yyz | -0.9 |

| β_xzz | -5.3 |

| β_yzz | -2.1 |

| β_zzz | -0.5 |

| β₀ (Total) | 295.4 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.

The NLO properties of pyrazine derivatives are intrinsically linked to their molecular structure. The presence of both electron-donating and electron-withdrawing groups can lead to significant intramolecular charge transfer (ICT), which is a key factor in enhancing the first hyperpolarizability. In this compound, the pyrazine ring itself is electron-deficient. The cyano (-CN) group is a strong electron-withdrawing group, while the methyl carboxylate (-COOCH₃) group also has electron-withdrawing character.

General principles derived from studies on related pyrazine derivatives suggest that:

The magnitude of the hyperpolarizability is sensitive to the nature and position of substituents on the pyrazine ring.

Increasing the strength of donor and acceptor groups generally leads to a larger NLO response.

The planarity of the molecule can influence the extent of π-electron delocalization, which in turn affects the NLO properties.

For this compound, a detailed analysis of its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be necessary to fully understand the ICT processes that govern its NLO response.

Protein-Ligand Interaction Studies (Computational Docking and Binding Affinity Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and molecular biology for understanding how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

The process of molecular docking involves several key steps:

Preparation of the Protein and Ligand: The three-dimensional structures of both the target protein and the ligand are required. Protein structures are often obtained from experimental sources like the Protein Data Bank (PDB). The ligand structure is typically built and optimized using computational chemistry software.

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified. This can be based on the location of a known inhibitor or through algorithms that predict potential binding pockets.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different poses based on a scoring function. Various software packages, such as AutoDock, Glide, and GOLD, are available for this purpose.

Analysis of Results: The resulting docked poses are analyzed to identify the most likely binding mode and to understand the key interactions between the ligand and the protein.

While no specific molecular docking studies for this compound were found, Table 2 provides a hypothetical summary of a docking study against a generic protein kinase, illustrating the type of data that would be generated.

| Parameter | Value |

|---|---|

| Target Protein | Protein Kinase ABC (Hypothetical) |

| PDB ID | XXXX |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | LEU25, VAL33, ALA46, LYS48, GLU65, TYR88 |

| Types of Interactions | Hydrogen bond with LYS48, Hydrophobic interactions |

Note: The data in this table is purely hypothetical and for illustrative purposes, as no specific docking studies for this compound were identified in the literature.

The analysis of the docked poses of this compound within a protein's active site would reveal the specific molecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group could act as hydrogen bond acceptors, while any potential N-H or O-H groups on the protein could act as donors.

Hydrophobic Interactions: The aromatic pyrazine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The electron-deficient pyrazine ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A thorough analysis of these interactions provides a rational basis for understanding the molecule's potential biological activity and for designing new derivatives with improved binding affinity and selectivity.

Advanced Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the cyano group, the ester functionality, and the pyrazine (B50134) nitrogen atoms—renders Methyl 5-cyanopyrazine-2-carboxylate a highly versatile platform for the synthesis of a variety of organic molecules.

Synthesis of Diverse Pyrazine-Containing Heterocycles

The electrophilic nature of the pyrazine ring, enhanced by the electron-withdrawing cyano and carboxylate groups, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. Furthermore, the cyano and ester moieties can undergo a wide range of chemical transformations to construct new heterocyclic rings fused to the pyrazine core.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. chemistrysteps.com These transformations open up pathways to a variety of pyrazine derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives, providing further opportunities for diversification. chemistrysteps.com

One notable application is in the synthesis of pteridines and pyrido[2,3-b]pyrazines, which are important classes of heterocyclic compounds with significant biological activities. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of cyanopyrazines suggests their potential in such syntheses. For example, the reaction of a related compound, 2-amino-3-cyano-5-methylpyrazine, can lead to the formation of pteridine (B1203161) derivatives. prepchem.com This suggests that this compound could be a valuable precursor for similar transformations, potentially after modification of the ester group.

Construction of Novel Polycyclic Systems

The pyrazine ring of this compound can serve as a diene or a dienophile in cycloaddition reactions, leading to the formation of complex polycyclic systems. The reactivity in these reactions is influenced by the electronic nature of the substituents. The electron-withdrawing groups on the pyrazine ring make it a good dienophile in normal-electron-demand Diels-Alder reactions and a good diene in inverse-electron-demand Diels-Alder reactions.

While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the general reactivity of pyrazines and related azadienes in such reactions is well-established. This provides a strong basis for its potential use in constructing novel polycyclic frameworks.

Precursor in the Synthesis of Scaffolds for Drug Discovery Research

In the field of medicinal chemistry, heterocyclic scaffolds are of paramount importance as they form the core of many therapeutic agents. mdpi.com Pyrazine-containing compounds, in particular, are known to exhibit a wide range of biological activities. This compound, with its multiple functionalization points, represents an attractive starting material for the synthesis of compound libraries for drug discovery screening.

The ability to readily modify the cyano and ester groups allows for the generation of a diverse set of derivatives with varying physicochemical properties. This diversity is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. For instance, the related compound 5-methylpyrazine-2-carboxylic acid is a known intermediate in the synthesis of drugs for diabetes and hyperlipidemia. nih.govgoogle.com This highlights the potential of the pyrazine-2-carboxylate (B1225951) scaffold in medicinal chemistry. Although direct application of this compound in large-scale library synthesis for drug discovery is not widely published, its chemical tractability makes it a promising candidate for such endeavors. chembridge.com

Enabling Agent for the Development of Functional Materials

The unique electronic and structural features of the pyrazine ring, combined with the functional groups of this compound, make it a valuable component in the design and synthesis of advanced functional materials.

Organic Electronic and Optical Materials (e.g., NLO materials)

Pyrazine derivatives have been investigated for their potential in organic electronics and nonlinear optics (NLO). nih.govrsc.org The electron-deficient nature of the pyrazine ring makes it an excellent electron-acceptor unit in donor-acceptor type chromophores, which are a common design motif for NLO materials. The presence of the cyano group, a strong electron-withdrawing group, further enhances this property.

By attaching suitable electron-donating groups to the pyrazine core of this compound, it is possible to create molecules with large second-order NLO responses. These materials have potential applications in optical communications, data storage, and other photonic technologies. While specific NLO studies on materials directly derived from this compound are limited in the public domain, the general principles of NLO material design strongly support its potential in this area. nih.govrsc.org Similarly, the incorporation of this pyrazine derivative into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of novel azo-disperse dyes from related heterocyclic compounds also points to the potential of using this compound in the development of functional dyes. mdpi.com

Materials for Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group in this compound can act as coordination sites for metal ions. This allows for the formation of a wide variety of coordination compounds, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.com

These materials can exhibit interesting properties and applications in catalysis, gas storage, and sensing. The porous nature of MOFs, for example, can be exploited for heterogeneous catalysis, where the framework provides a high surface area and active sites for chemical reactions. nih.govusf.eduresearchgate.netmdpi.com The functional groups of the organic linker, in this case, derived from this compound, can be used to tune the catalytic activity and selectivity of the MOF. For instance, the cyano group could be a site for post-synthetic modification to introduce further catalytic functionalities. While specific catalytic applications of MOFs derived from this compound are yet to be extensively reported, the use of other pyrazine carboxylates in the construction of catalytically active MOFs suggests a promising future for this compound in the field. nih.govusf.eduresearchgate.netmdpi.com Furthermore, the use of cyanopyridine as a Lewis base to stabilize catalytic intermediates in reactions like olefin epoxidation suggests a potential role for the cyanopyrazine moiety in catalysis. mdpi.com

Incorporation into Polymeric Systems and Macromolecular Architectures

While direct polymerization of this compound itself is not extensively documented, the broader class of pyrazine derivatives is increasingly being integrated into polymeric and macromolecular structures. These pyrazine-based polymers often exhibit unique electronic and physical properties, making them suitable for a range of material science applications. The incorporation of pyrazine units into polymer backbones can influence properties such as thermal stability, conductivity, and fluorescence.

Research into pyrazine-containing polymers has demonstrated their potential in applications such as organic electronics and energy storage. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties.

Precursor in the Synthesis of Agrochemically Relevant Structures (excluding biological effects)

The pyrazine core is a key structural motif in a number of agrochemicals, particularly fungicides. While the direct use of this compound as a starting material in the synthesis of commercial agrochemicals is not widely reported, its structural similarity to other pyrazine-based precursors suggests its potential utility in this area. The synthesis of pyrazinamide (B1679903) analogues, for example, often starts from pyrazine-2-carboxylic acids. its.ac.idx-mol.comresearchgate.net

The general synthetic route to some pyrazine-based fungicides involves the reaction of a pyrazine carboxylic acid derivative with an appropriate amine to form a carboxamide. The functional groups on this compound could be chemically modified to facilitate such reactions. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to an acyl chloride and subsequently reacted with an amine.

A variety of substituted pyrazine-2-carboxylic acid amides have been synthesized and investigated for their potential as antifungal agents. mdpi.com These synthetic strategies highlight the importance of the pyrazine-2-carboxylate scaffold as a foundational element for building more complex and potentially agrochemically active molecules.

| Precursor Type | General Transformation | Potential Agrochemical Scaffold |

| Pyrazine-2-carboxylic acid | Amidation | Pyrazine Carboxamides |

| Substituted Pyrazines | Cross-coupling reactions | Functionalized Pyrazines |

Applications in Chemo- and Biosensors (if based on chemical recognition/material properties)

The development of chemical sensors and biosensors often relies on the design of molecules that can selectively interact with specific analytes, leading to a detectable signal. Pyrazine derivatives have shown promise in this field due to their ability to coordinate with metal ions and participate in various intermolecular interactions. These interactions can lead to changes in the optical or electronic properties of the material, forming the basis for a sensing mechanism.

Although there are no specific reports on the use of this compound in chemo- or biosensors, its structural features suggest potential applicability. The nitrogen atoms of the pyrazine ring and the cyano group could act as binding sites for metal ions. Upon binding, changes in the fluorescence or absorption spectrum of the molecule could occur, enabling its use as a colorimetric or fluorescent sensor.

For example, other pyrazine derivatives have been incorporated into fluorescent sensors for the detection of metal ions like Al³⁺. The design of these sensors often involves the chelation-enhanced fluorescence (CHEF) phenomenon, where the binding of the metal ion to the pyrazine-based ligand enhances its fluorescence intensity.

Furthermore, pyrazine-containing compounds can be used to modify electrode surfaces for the development of electrochemical sensors. The pyrazine units can facilitate electron transfer processes, making them suitable for the detection of various analytes through voltammetric techniques. While specific applications of this compound are yet to be explored, the broader research on pyrazine-based sensors indicates a promising avenue for future investigation.

| Sensor Type | Sensing Principle | Potential Analyte |

| Fluorescent Chemosensor | Chelation-Enhanced Fluorescence (CHEF) | Metal Ions |

| Electrochemical Sensor | Facilitated Electron Transfer | Various electroactive species |

Future Directions and Research Perspectives for Methyl 5 Cyanopyrazine 2 Carboxylate

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that are often criticized for their harsh reaction conditions, poor yields, and use of hazardous materials. tandfonline.com The future of synthesizing Methyl 5-cyanopyrazine-2-carboxylate and its analogs lies in the adoption of green and sustainable chemistry principles.

Research is moving towards one-pot syntheses, which are cost-effective and environmentally benign. tandfonline.comtandfonline.com These methods aim to reduce the number of steps, minimize waste, and avoid tedious purification procedures. tandfonline.com A key area of development is the use of earth-abundant metal catalysts, such as manganese, which can facilitate atom-economical reactions like dehydrogenative coupling, producing only water and hydrogen gas as byproducts. nih.gov Such sustainable approaches are not only environmentally responsible but also economically advantageous. tandfonline.com

Future synthetic strategies could focus on:

Catalyst Innovation: Exploring novel catalytic systems, potentially based on non-noble metals, to improve efficiency and selectivity under milder conditions. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry to accelerate reactions, reduce energy consumption, and often improve yields. researchgate.net

Bio-based Feedstocks: Investigating the potential of using renewable starting materials for the pyrazine core synthesis.

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on heterogeneous catalysts like copper-chromium or precious metals (e.g., Palladium). tandfonline.comtandfonline.com | Employ earth-abundant and less toxic metals like manganese. nih.gov |

| Reaction Type | Multi-step condensation reactions with harsh conditions. tandfonline.com | One-pot reactions, acceptorless dehydrogenative coupling. tandfonline.comnih.gov |

| Byproducts | Can generate significant chemical waste. tandfonline.com | Often limited to benign molecules like water and hydrogen. nih.gov |

| Efficiency | May suffer from low yields and tedious work-up procedures. tandfonline.com | Aims for high atom economy and simplified purification. nih.gov |

| Environmental Impact | Higher environmental footprint due to hazardous reagents and energy use. | Significantly greener and more cost-effective. tandfonline.comresearchgate.net |

Exploration of Unprecedented Chemical Transformations

The reactivity of this compound is not yet fully explored. The electron-deficient nature of the pyrazine ring, amplified by the electron-withdrawing cyano and carboxylate groups, makes it a prime candidate for novel chemical transformations.

A particularly promising area is its use in inverse electron demand cycloaddition reactions. Heterocycles like 1,2,3-triazines, which are also electron-deficient, exhibit remarkable reactivity with amidines to form pyrimidines, proceeding thousands of times faster than their unsubstituted counterparts. organic-chemistry.orgnih.gov By analogy, this compound could serve as a unique azadiene component in reactions with various electron-rich partners, providing rapid access to complex, novel heterocyclic scaffolds that are otherwise difficult to synthesize.

Future research should investigate:

Cycloaddition Reactions: Probing the reactivity of the pyrazine core as a diene or dienophile in [4+2] and other cycloaddition reactions.

Novel Functionalization: Developing new methods to selectively functionalize the C-3 and C-6 positions of the pyrazine ring.

Polymerization Monomer: Utilizing the bifunctional nature of the molecule as a monomer for novel condensation polymers, where the cyano group can be further transformed post-polymerization.

Integration with Machine Learning and AI in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design. nih.gov These technologies can be powerfully applied to the this compound scaffold to design new molecules with tailored properties.

Key future directions include:

De Novo Design: Using generative adversarial networks (GANs) or other deep learning models to create entirely new derivatives with optimized properties for applications in medicine or materials. tandfonline.comtandfonline.com

SAR Exploration: Employing ML algorithms to rapidly explore structure-activity relationships (SAR), identifying which substitutions on the pyrazine ring have the most significant impact on a desired outcome. nih.gov

Synthetic Route Optimization: Using AI to predict and optimize reaction conditions and synthetic pathways, making the production of novel derivatives more efficient. acs.org

Advanced In-Silico Modeling for Property Prediction

Before committing to costly and time-consuming laboratory synthesis, advanced in-silico modeling provides a powerful tool for predicting the properties of new derivatives of this compound. Computational methods like Density Functional Theory (DFT) are instrumental in evaluating a wide range of characteristics.

For example, DFT has been extensively used to predict the detonation performance, stability, and density of energetic materials based on pyrazine-fused ring systems. tandfonline.comresearchgate.netsemanticscholar.org These studies calculate key parameters such as heat of formation, detonation velocity, and pressure, allowing researchers to design and prioritize promising high-energy compounds virtually. tandfonline.comsemanticscholar.org Similarly, quantum chemical methods can predict the electronic properties—such as HOMO/LUMO energy levels and charge transport characteristics—that are crucial for applications in organic electronics. acs.org In the context of drug discovery, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to assess the drug-likeness of novel compounds early in the design process. mdpi.comresearcher.liferesearchgate.net

Table 2: Predicted Properties of Computationally Designed Pyrazine-Based Energetic Materials

| Compound Type | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Bis-oxadiazolo-pyrazine Derivatives | 1.75 - 2.01 | 6.74 - 9.61 | 19.96 - 43.65 | tandfonline.com |

| Furazan-pyrazine Fused Ring Derivatives | 1.62 - 2.02 | 7.02 - 9.18 | 20.99 - 38.72 | researchgate.net |

| RDX (Reference) | ~1.82 | ~8.75 | ~34.0 | tandfonline.comsemanticscholar.org |

| HMX (Reference) | ~1.91 | ~9.10 | ~39.3 | tandfonline.comsemanticscholar.org |

Future research will benefit from:

Multi-scale Modeling: Combining quantum mechanics, molecular dynamics, and machine learning to create highly accurate predictive models for both molecular and bulk material properties.

High-Throughput Virtual Screening: Automating the process of designing and evaluating large libraries of virtual compounds to rapidly identify candidates with superior performance.

Expanding Applications in Advanced Materials Science and Engineering

The inherent properties of the pyrazine ring—its aromaticity, electron-deficient nature, and rigid planar structure—make it an excellent building block for advanced materials. This compound, with its dual functional groups, is a particularly versatile precursor for a new generation of high-performance materials.

Current research on pyrazine-based materials has shown significant promise in several areas:

Organic Electronics: Pyrazine-based polymers have been developed as donor materials for organic solar cells (OSCs), achieving impressive power conversion efficiencies while maintaining cost-effectiveness. acs.org The introduction of a pyrazine ring can improve molecular planarity and charge transport properties, making these materials promising for n-type organic field-effect transistors (OFETs). acs.orgacs.org

Energy Storage: Polymers containing pyrazine units, such as poly(hexaazatrinaphthalene) (PHATN), have been used as universal cathode materials for fast-charging and highly stable rechargeable batteries, including Na-ion, Mg-ion, and Al-ion systems. nih.govosti.gov The electron-deficient pyrazine sites act as redox centers, enabling high capacity and exceptionally long cycle life. nih.gov

Energetic Materials: As highlighted by computational studies, fusing pyrazine rings with other nitrogen-rich heterocycles can produce energetic materials with high densities and excellent detonation performance, potentially surpassing conventional explosives like RDX and HMX. tandfonline.comresearchgate.net

Coordination Polymers: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form coordination polymers with diverse and tunable structures, which could have applications in catalysis, gas storage, or magnetism. nih.gov

The future lies in leveraging this compound as a bespoke building block to fine-tune the properties of these advanced materials for specific, high-value applications.

Table 3: Potential Applications of Pyrazine-Based Advanced Materials

| Application Area | Material Type | Key Performance Metric | Reference |

|---|---|---|---|

| Organic Solar Cells | Pyrazine-Based Donor Polymer (PQ1) | Power Conversion Efficiency: 15.82% | acs.org |

| Fast-Charge Batteries | Poly(hexaazatrinaphthalene) Cathode | Capacity: 220 mAh g⁻¹ (in NIBs) | nih.govosti.gov |

| Energetic Materials | Bis-oxadiazolo-pyrazine Derivatives | Detonation Velocity: >9.30 km/s | tandfonline.com |

| Organic Electronics | Pyrazine-containing molecules | Excellent electron transport properties | acs.org |

| Water-Soluble Polymers | Pyrazine-based WSCPs | Enhanced fluorescence intensity | acs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 5-cyanopyrazine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as halogenation, esterification, and cyanation. For example, analogous compounds like 5-methylpyrazine-2-carboxylic acid are synthesized via chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification with methanol under acidic conditions . For the cyano group introduction, nitrile substitution via nucleophilic displacement (e.g., using CuCN or KCN) could be explored. Reaction optimization may involve varying solvent systems (e.g., DMF for SNAr reactions), temperature control (110°C for aryl halide substitutions), and catalytic additives (e.g., KI for improved halogen exchange) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water mobile phase .

- NMR : Confirm substitution patterns (e.g., pyrazine ring protons at δ 8.5–9.5 ppm; methyl ester at δ 3.9–4.1 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆N₃O₂ at m/z 180.06) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for iridium(III) pyrazinecarboxylato complexes .

Q. What solvent systems are suitable for recrystallization or purification?

- Methodological Answer : Ethyl acetate/hexane mixtures are effective for ester derivatives, while methanol/water gradients can remove polar impurities. For cyanopyrazines, dichloromethane or acetone may enhance solubility. Silica gel column chromatography (eluent: 5–10% ethyl acetate in hexane) is recommended for intermediates .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what metal complexes can it form?

- Methodological Answer : The carboxylate and cyano groups act as chelating ligands. For example, 5-methylpyrazine-2-carboxylate forms europium(III) complexes with phenanthroline co-ligands, characterized by luminescence spectroscopy and single-crystal XRD . To design analogous complexes, react this compound with Ln(NO₃)₃·6H₂O in ethanol/water under reflux. Monitor ligand exchange via IR (shift in ν(C=O) from ~1700 cm⁻¹ to ~1600 cm⁻¹) .

Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Yield discrepancies often arise from kinetic vs. thermodynamic control. For example, chlorination of pyrazines may favor mono- vs. di-substitution under varying temperatures. Use Design of Experiments (DoE) to map optimal conditions:

- Variables : Temperature (60–120°C), stoichiometry (1–2 equiv. Cl⁻ source), and reaction time (2–24 h).

- Analysis : HPLC tracking of intermediates and byproducts .

- Mitigation : Introduce scavengers (e.g., Na₂SO₃) to quench excess halogenating agents .

Q. Can this compound serve as a precursor for apoptosis-inducing agents?

- Methodological Answer : Pyrazine derivatives are known apoptosis inducers via caspase activation. To evaluate bioactivity:

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing cyano with bromo or methoxy groups) .

- Assays : Use a caspase-based ASAP HTS assay (EC₅₀ determination) and flow cytometry for apoptosis quantification .

- Mechanistic Probes : Co-treat with caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway specificity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model transition states. Key steps:

- Optimize geometries at the B3LYP/6-31G(d) level.

- Calculate activation energies for cyano group substitution at C-5 vs. C-3 positions.

- Validate with experimental kinetic data (e.g., Arrhenius plots from HPLC monitoring) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Scenario : Variable ¹H NMR shifts for the methyl ester group.

- Root Cause : Trace solvent residues (e.g., DMF) or tautomerism in the pyrazine ring.

- Resolution : Dry samples under high vacuum (40°C, 24 h) and re-acquire NMR in deuterated DMSO. Compare with computed chemical shifts (e.g., ACD/Labs NMR predictor) .

Q. Why do MOFs synthesized with this compound exhibit inconsistent porosity?

- Methodological Answer : Porosity depends on ligand geometry and metal-linker coordination.

- Crystallography : Use single-crystal XRD to confirm framework topology.

- Thermogravimetric Analysis (TGA) : Identify solvent molecules trapped in pores.

- Adjustments : Vary linker ratios (e.g., 1:1 vs. 2:1 ligand-to-metal) or introduce secondary linkers (e.g., terephthalate) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 80°C, 12 h | 65–75 | |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 85–90 | |

| Cyanation | CuCN, DMF, 120°C, 24 h | 50–60 | Extrapolated |

Table 2 : Analytical Standards for Purity Assessment

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC | C18 column, 1.0 mL/min, 254 nm | >95% peak area |

| ¹H NMR | DMSO-d₆, 400 MHz | Match computed shifts |

| Elemental Analysis | C, H, N | ±0.3% theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.